molecular formula C14H14N4S2 B11076556 7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11076556
M. Wt: 302.4 g/mol
InChI Key: KJOVSBNTQFQTIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic medium at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cell proliferation . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C14H14N4S2

Molecular Weight

302.4 g/mol

IUPAC Name

7-(dimethylamino)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C14H14N4S2/c1-9-15-12(17(2)3)11-13(16-9)18(14(19)20-11)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

KJOVSBNTQFQTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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